molecular formula C15H10ClNO2 B1607093 1-(4-Chlorobenzyl)-1H-indole-2,3-dione CAS No. 26960-66-7

1-(4-Chlorobenzyl)-1H-indole-2,3-dione

Cat. No.: B1607093
CAS No.: 26960-66-7
M. Wt: 271.70 g/mol
InChI Key: VEBLIIOSJXGVAW-UHFFFAOYSA-N
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Description

1-(4-chlorobenzyl)-1H-indole-2,3-dione is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The compound features a 4-chlorobenzyl group attached to the indole nucleus, which contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(4-chlorobenzyl)-1H-indole-2,3-dione can be synthesized through various methods. One common method involves the reaction of 4-chlorobenzyl chloride with indole-2,3-dione in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, solvent recycling and waste minimization techniques are often employed to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorobenzyl)-1H-indole-2,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The 4-chlorobenzyl group can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can react with the 4-chlorobenzyl group under basic conditions.

Major Products Formed

    Oxidation: Formation of oxides and hydroxylated derivatives.

    Reduction: Formation of reduced indole derivatives.

    Substitution: Formation of substituted indole derivatives with various functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(4-chlorobenzyl)-1H-indole-2,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-chlorobenzyl)-1H-indole-2,3-dione is unique due to its specific substitution pattern and the presence of the 4-chlorobenzyl group, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its potential therapeutic applications make it a valuable compound for scientific research and industrial applications.

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]indole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClNO2/c16-11-7-5-10(6-8-11)9-17-13-4-2-1-3-12(13)14(18)15(17)19/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEBLIIOSJXGVAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=O)N2CC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20181446
Record name 1-(4-Chlorobenzyl)-1H-indole-2,3-dione
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Molecular Weight

271.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26960-66-7
Record name 1-(4-Chlorobenzyl)-1H-indole-2,3-dione
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Record name 1-(4-Chlorobenzyl)-1H-indole-2,3-dione
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Record name 26960-66-7
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Record name 1-(4-Chlorobenzyl)-1H-indole-2,3-dione
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Record name 1-(4-CHLOROBENZYL)ISATIN
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Record name 1-(4-Chlorobenzyl)indoline-2,3-dione
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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